REACTION_CXSMILES
|
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)S[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1(C2[NH:22][C:23]3[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=3N=2)C=CC=CC=1>>[C:14]1([NH:13][C:12]2[CH:7]=[CH:8][C:9]([NH:22][C:23]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:24]=3)=[CH:10][CH:11]=2)[CH:5]=[CH:4][CH:3]=[CH:2][CH:1]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=C(N1)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C=C1)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |